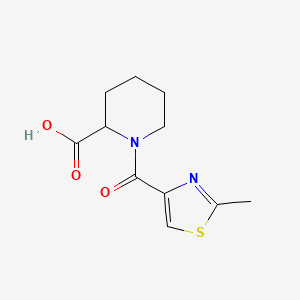
4-Formylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylbenzoyl fluoride is an organic compound with the molecular formula C8H5FO2. It is a derivative of benzoyl fluoride, characterized by the presence of a formyl group at the para position of the benzoyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Formylbenzoyl fluoride can be synthesized through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides . Another method involves the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust catalysts and controlled reaction conditions to ensure high yields and purity. The use of copper-based catalysts and oxygen as the oxidant is a common practice in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylbenzoyl fluoride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper(II) acetylacetonate (Cu(acac)2) and oxygen.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylbenzoyl fluoride.
Substitution: Various substituted benzoyl fluorides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formylbenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the development of fluorescent probes for detecting biomolecules.
Medicine: Plays a role in the synthesis of antiviral agents and enzyme inhibitors.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-formylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the fluoride group can participate in substitution reactions. These interactions are crucial for its role in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
4-Formylbenzoyl chloride: Similar structure but with a chloride group instead of fluoride.
Benzoyl fluoride: Lacks the formyl group, making it less reactive in certain contexts.
4-Formylbenzoic acid: Contains a carboxylic acid group instead of fluoride, leading to different reactivity and applications.
Uniqueness: 4-Formylbenzoyl fluoride is unique due to the presence of both a formyl and a fluoride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C8H5FO2 |
|---|---|
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
4-formylbenzoyl fluoride |
InChI |
InChI=1S/C8H5FO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H |
Clé InChI |
QFIWHCBJMCWPTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


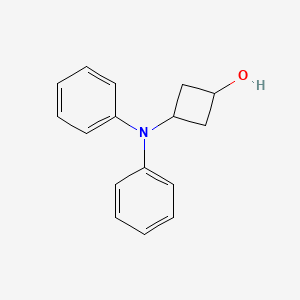
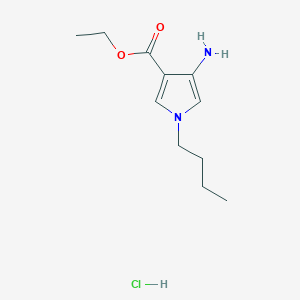
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
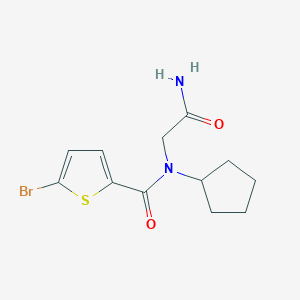
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
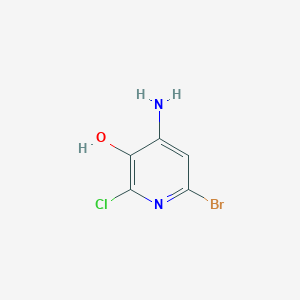
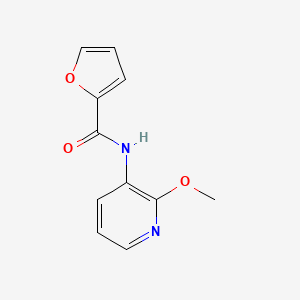
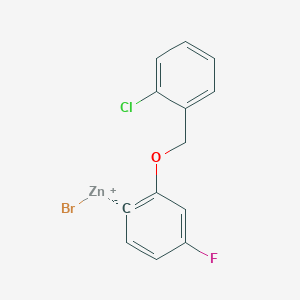
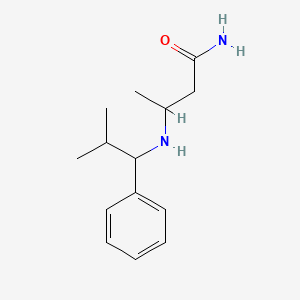

![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14899377.png)

